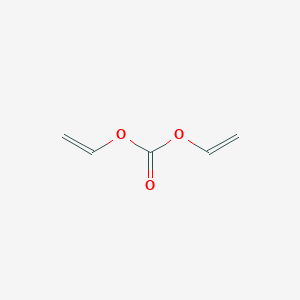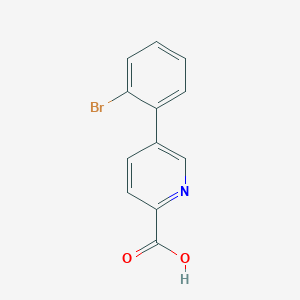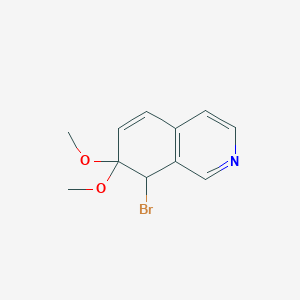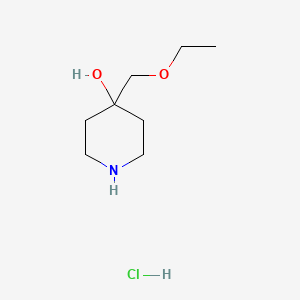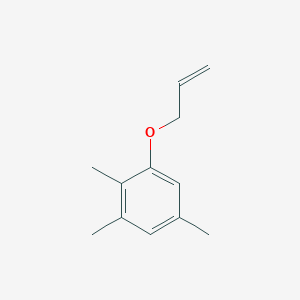
1-(Allyloxy)-2,3,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Allyloxy)-2,3,5-trimethylbenzene is an organic compound that belongs to the class of alkylated aromatic ethers It is characterized by the presence of an allyloxy group attached to a benzene ring that is substituted with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Allyloxy)-2,3,5-trimethylbenzene typically involves the alkylation of 2,3,5-trimethylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions. The general reaction scheme is as follows:
2,3,5-Trimethylphenol+Allyl bromideK2CO3,Solventthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(Allyloxy)-2,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO_4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN_3) or thiols (R-SH) can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(2,3,5-trimethylphenoxy)-2-propanol or 1-(2,3,5-trimethylphenoxy)propanal.
Reduction: Formation of 1-(2,3,5-trimethylphenoxy)propanol.
Substitution: Formation of 1-(2,3,5-trimethylphenoxy)-2-azidopropane or 1-(2,3,5-trimethylphenoxy)propylthiol.
Aplicaciones Científicas De Investigación
1-(Allyloxy)-2,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or insecticidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of fragrances and flavorings.
Mecanismo De Acción
The mechanism of action of 1-(Allyloxy)-2,3,5-trimethylbenzene depends on its specific application. For instance, as an antimicrobial agent, it may disrupt cell membrane integrity or interfere with essential enzymatic processes in microorganisms. The molecular targets and pathways involved would vary based on the biological system and the specific activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Allyloxy-4-propoxybenzene: Known for its insecticidal properties and used as a feeding deterrent for pests.
1-Allyloxy-4-methoxybenzene: Studied for its potential use in organic synthesis and as a precursor for other bioactive compounds.
Uniqueness
1-(Allyloxy)-2,3,5-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and physical properties. This structural feature may enhance its stability and make it more suitable for specific applications compared to its analogs.
Propiedades
Número CAS |
53546-78-4 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
1,2,5-trimethyl-3-prop-2-enoxybenzene |
InChI |
InChI=1S/C12H16O/c1-5-6-13-12-8-9(2)7-10(3)11(12)4/h5,7-8H,1,6H2,2-4H3 |
Clave InChI |
HKEUTDMEFUDCHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)OCC=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


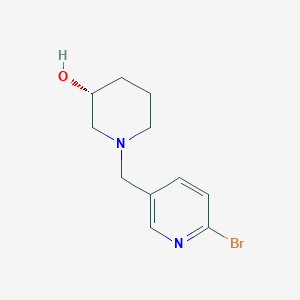
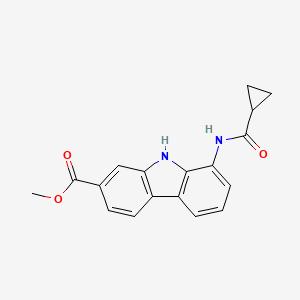
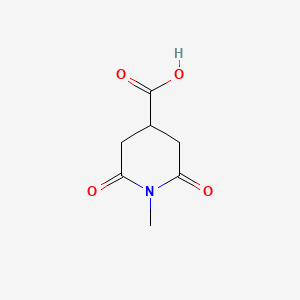
![(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13917419.png)
![6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13917422.png)

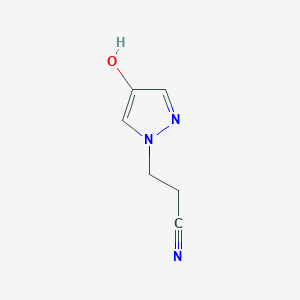
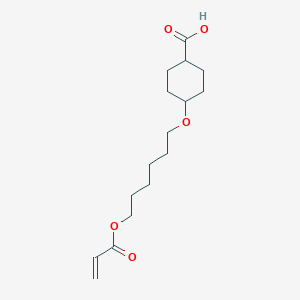
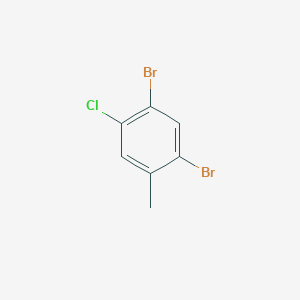
![3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid](/img/structure/B13917460.png)
